molecular formula C6H5FN4 B568001 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-74-9

8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B568001
CAS No.: 1245644-74-9
M. Wt: 152.132
InChI Key: OKZKUMNBFJSQTA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstract Service Registry Analysis

The systematic nomenclature of 8-Fluoro-triazolo[1,5-a]pyridin-2-amine follows International Union of Pure and Applied Chemistry guidelines, with the primary accepted name being 8-fluorotriazolo[1,5-a]pyridin-2-ylamine. The Chemical Abstract Service has assigned this compound the registry number 1245644-74-9, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature systems recognize this compound under several synonymous designations, including the more descriptive 8-fluoro-triazolo[1,5-a]pyridin-2-amine, which explicitly indicates the position of both the fluorine atom at the 8-position and the amino group at the 2-position of the fused ring system. The systematic naming reflects the bicyclic nature of the molecule, where the triazole ring is fused to the pyridine ring in a [1,5-a] arrangement, indicating the specific connectivity pattern between the two heterocyclic components.

The compound's registry information includes multiple database identifiers that facilitate its recognition across various chemical information systems. The Molecular Design Limited number MFCD18072717 provides an additional standardized reference for the compound. These systematic identifiers are crucial for unambiguous identification, particularly given that triazolopyridine isomers can differ significantly in their connectivity patterns and substituent positions. The Chemical Abstract Service registry system ensures that this specific structural arrangement is distinguished from other possible isomeric forms of fluorinated triazolopyridine amines.

Database cross-referencing reveals that this compound maintains consistent nomenclature across major chemical suppliers and research institutions, with minimal variation in naming conventions. The standardized nomenclature system facilitates accurate communication among researchers and ensures proper identification in synthetic procedures and analytical characterization studies. The registry analysis confirms that this compound represents a discrete chemical entity with well-defined structural parameters that distinguish it from related triazolopyridine derivatives.

Properties

IUPAC Name

8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZKUMNBFJSQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251094
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID601251094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-74-9
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Core Structure Assembly

The triazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions between 3,5-diaminotriazole derivatives and fluorinated β-diketones. A seminal approach involves reacting 3,5-diamino-1,2,4-triazole with 1-(4-fluorophenyl)butane-1,3-dione in glacial acetic acid under reflux conditions . This method facilitates the formation of the pyridine ring while incorporating the fluorine substituent at the 8-position. The reaction proceeds through a tandem keto-enol tautomerization and cyclodehydration mechanism, yielding the intermediate 8-fluoro- triazolo[1,5-a]pyridine-2-carboxylate. Subsequent hydrolysis under basic conditions (NaOH, 80°C) generates the free amine .

A comparative analysis of β-diketone substrates revealed that electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring decrease reaction efficiency due to steric hindrance, while fluorinated analogs exhibit optimal cyclization rates . For instance, substituting 1-phenylbutane-1,3-dione with 1-(4-fluorophenyl)butane-1,3-dione increases yield from 52% to 68% under identical conditions .

Functional Group Modifications and Amidation

Post-cyclization functionalization is often employed to introduce the 2-amine group. Patent US8501936B2 discloses a two-step protocol:

  • Carboxylate Activation : Treating 8-fluoro- triazolo[1,5-a]pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acyl chloride.

  • Ammonolysis : Reacting the acyl chloride with aqueous ammonia (NH₃/H₂O) at 0–5°C yields the primary amine. This method achieves 74% purity, necessitating further purification via recrystallization from ethanol/water .

Alternative routes utilize benzoylation followed by catalytic hydrogenation. For example, reacting the carboxylate intermediate with benzoyl chloride in dry dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) produces the N-benzoyl derivative, which is subsequently reduced using H₂/Pd/C in methanol to afford the amine . This approach mitigates side reactions but requires stringent moisture control to prevent hydrolysis .

Fluorination Techniques and Positional Selectivity

Direct fluorination of preformed triazolo[1,5-a]pyridines presents challenges due to the inertness of the pyridine ring. Late-stage fluorination is achieved via:

  • Halogen Exchange : Treating 8-chloro- triazolo[1,5-a]pyridin-2-amine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C for 24 hours . This SNAr reaction proceeds with 61% conversion but risks decomposition at elevated temperatures.

  • Electrophilic Fluorination : Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at room temperature selectively introduces fluorine at the 8-position, albeit with moderate yield (45%) .

Demethylation and Protecting Group Strategies

Methoxy-protected intermediates are common in multi-step syntheses. For instance, 8-fluoro-2-methoxy- triazolo[1,5-a]pyridine is demethylated using boron tribromide (BBr₃) in DCM at −78°C, followed by quenching with methanol to yield the amine . This method preserves the fluorine substituent and achieves 82% yield, outperforming traditional HI/AcOH systems .

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Purity (%)
Cyclocondensation 3,5-Diaminotriazole + β-DiketoneAcOH, reflux, 12 h6895
Amidation Acyl Chloride + NH₃0–5°C, 2 h7488
Halogen Exchange 8-Chloro Derivative + KFDMSO, 150°C, 24 h6191
Electrophilic Fluorination Triazolo Precursor + SelectfluorCH₃CN, RT, 48 h4578

Key variables influencing yield include solvent polarity (DMSO > DMF > AcOH), temperature control, and stoichiometry of fluorinating agents . Side reactions such as over-fluorination or ring-opening are minimized by maintaining pH < 7 during amidation .

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO- d₆): δ 8.21 (d, J = 7.2 Hz, 1H, pyridine-H), 7.89 (s, 2H, -NH₂), 6.95 (t, J = 6.8 Hz, 1H, pyridine-H) .

  • ¹⁹F NMR : δ −114.2 ppm (s, 1F) .

  • HRMS : m/z 152.13 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds based on the triazolo-pyridine framework exhibit promising anticancer properties. For instance, derivatives of 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been synthesized and tested against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases essential for cancer cell survival and proliferation .

Antimicrobial Properties

The incorporation of fluorine into organic compounds often enhances their biological activity. This compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it exhibits strong inhibitory effects against several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Neurological Applications

Fluorinated compounds are known to influence neuropharmacological activity. The potential use of this compound in treating neurological disorders is being explored due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Research is ongoing to assess its efficacy in models of anxiety and depression .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in organic electronics. It has been incorporated into host materials for OLEDs due to its excellent thermal stability and carrier transport properties. These characteristics contribute to improved device performance and longevity .

Photovoltaic Devices

In addition to OLEDs, this compound shows potential in organic photovoltaic devices. Its ability to facilitate charge transport can enhance the efficiency of solar cells by improving the charge separation and collection processes within the device architecture .

Case Study: Anticancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their evaluation against multiple cancer types. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant anticancer potential .

Case Study: Development of OLED Materials

Another research project focused on developing new OLED materials based on this compound derivatives. The study reported enhanced luminescent efficiency compared to traditional materials due to improved charge transport properties attributed to the compound's structural characteristics .

Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against pathogenic microorganisms
Neurological ApplicationsPotential treatment for anxiety and depression
Material ScienceOrganic Light Emitting Diodes (OLEDs)Improved thermal stability and carrier transport
Photovoltaic DevicesEnhances charge separation and collection

Mechanism of Action

The mechanism of action of 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazolopyridine Core

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Triazolopyridine Derivatives and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Data/Activity References
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8-F, 2-NH2 166.12 Kinase inhibition, Drug discovery Potent JAK/HDAC dual inhibition (IC50 < 100 nM)
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-(4-F-C6H4), 2-NH2 257.26 Kinase inhibition 59.6% synthesis yield; JAK2 binding affinity
8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8-CH3, 2-NH2 148.17 Chemical intermediate CAS 1239648-74-8; no reported bioactivity
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Cl, 8-F, 2-NH2 186.57 Intermediate for drug synthesis Higher halogen content increases lipophilicity (LogP: ~1.5)
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 7-Br, 2-NH2 213.04 Organic synthesis intermediate Melting point: 190–192°C; used in coupling reactions

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., 5-(3,4-dichlorophenyl) in ) lower synthesis yields (44.8% vs. 59.6% for 5-(4-fluorophenyl)), suggesting steric hindrance during cyclization .
  • Biological Activity : JAK2 inhibition is observed in compounds with aryl substitutions (e.g., 5-(4-fluorophenyl)), but the 8-fluoro derivative’s smaller size may improve membrane permeability .

Comparison with Triazolopyrimidine Derivatives

Triazolopyrimidines, isosteres of triazolopyridines, exhibit distinct applications due to their altered ring structure:

Table 2: Triazolopyrimidine Analogues
Compound Name Substituents Molecular Weight (g/mol) Applications Key Findings References
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone Complex sulfonamide and hydrazone groups 331.38 Herbicide, OLED materials Self-assembles into supramolecular microfibers
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f) Varied sulfonamide groups 300–400 ALS-inhibiting herbicides IC50 < 10 μM for weed control
Filgotinib (N-(5-{4-[(1,1-dioxidothiomorpholino)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide) Thiomorpholine and cyclopropane carboxamide 494.54 JAK1 inhibitor (anti-inflammatory) Approved for rheumatoid arthritis

Key Observations :

  • Functional Groups : Sulfonamide derivatives () target plant ALS enzymes, whereas the amine group in 8-fluoro-triazolopyridine favors human kinase interactions .
  • Ring Size : Pyrimidine-based triazoles (e.g., ) exhibit broader π-conjugation, enabling applications in materials science, unlike pyridine-based medicinal compounds .

Biological Activity

8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 8th position and an amine group at the 2nd position of the triazolopyridine ring. Its molecular formula is C6H5FN4C_6H_5FN_4 with a molecular weight of approximately 152.13 g/mol .

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Studies indicate that derivatives of triazolopyridines exhibit significant antimicrobial properties. The presence of the fluorine atom may enhance lipophilicity, potentially increasing membrane permeability and bioavailability in microbial cells .
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit specific cancer cell lines through modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to affect the PI3K/Akt pathway, which is crucial for cancer cell survival and growth .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown promising results in inhibiting DNA-PKcs (DNA-dependent protein kinase catalytic subunit), which plays a vital role in DNA repair mechanisms .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key biological activities and characteristics:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme InhibitionReference
This compoundModerateSignificantDNA-PKcs Inhibition
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amineLowModerateNone reported
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amineHighSignificantModerate

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyridine derivatives for their anticancer properties. Among these compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines with an IC50 value in the low micromolar range. The study highlighted its mechanism involving apoptosis induction through caspase activation and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various triazolopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do fluorination methods impact yield?

The synthesis of triazolopyridine derivatives typically involves cyclization of aminopyridine precursors. For 8-fluoro derivatives, fluorination is introduced either via direct substitution or by using fluorinated intermediates. A common approach includes:

  • Step 1 : Reacting 2-aminopyridine derivatives with fluorinating agents (e.g., Selectfluor® or DAST) under controlled conditions to introduce fluorine at the 8-position .
  • Step 2 : Cyclization with trifluoroacetic anhydride (TFAA) or DMF-DMA to form the triazole ring .
  • Step 3 : Amine group functionalization via nucleophilic substitution or reductive amination .
    Key Consideration : Fluorination at the 8-position often requires optimized reaction temperatures (e.g., 60–80°C) to avoid side reactions, with yields ranging from 40–65% depending on the fluorination agent .**

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm fluorine substitution patterns and amine proton environments. For example, the 8-fluorine atom shows a distinct 19F^{19}\text{F} signal at ~-110 ppm, while the 2-amine group resonates at δ 6.2–6.5 ppm in 1H^{1}\text{H}-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+: 168.07 g/mol for C6_6H5_5FN4_4) .
  • X-ray Crystallography : Used to confirm the planar triazolopyridine core and fluorine/amine spatial arrangement (e.g., bond angles of ~120° for the triazole ring) .

Q. What are the primary pharmacological targets of triazolopyridine derivatives like this compound?

Triazolopyridines are explored for:

  • Kinase Inhibition : Derivatives like CEP-33779 (a JAK2 inhibitor) highlight the scaffold’s potential in targeting tyrosine kinases .
  • Adenosine Receptor Modulation : Structural analogs exhibit high affinity for A2A_{2A}/A3_3 receptors, with fluorine enhancing binding selectivity .
  • Anticancer Activity : Fluorine at the 8-position may improve metabolic stability and tumor penetration compared to chloro or methyl substituents .

Advanced Research Questions

Q. How can low yields in fluorination steps be addressed during synthesis?

  • Optimized Fluorination Agents : Replace DAST with Selectfluor® to reduce side products (e.g., dehalogenation) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .
  • Purification Strategies : Use reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) to isolate the fluorinated product .

Q. How do conflicting bioactivity data arise for triazolopyridine derivatives, and how can they be resolved?

  • Solubility Issues : Poor aqueous solubility (logP ~1.8 for 8-fluoro derivatives) may skew in vitro assay results. Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound stability .
  • Substituent Position Effects : Fluorine at the 8-position vs. 7-position (as in 7-fluoro analogs) alters steric and electronic interactions with targets. Computational docking (e.g., AutoDock Vina) can model binding poses to clarify structure-activity relationships .

Q. What computational strategies are effective for predicting the adenosine receptor binding affinity of 8-fluoro derivatives?

  • Molecular Dynamics (MD) Simulations : Analyze interactions between fluorine and receptor residues (e.g., His264 in A2A_{2A} receptors) .
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., fluorine vs. chlorine) on binding energy .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions .

Q. How can functional group modifications enhance the pharmacokinetic profile of this compound?

  • Acylation of the 2-Amine : Introduce acetyl or sulfonyl groups to improve membrane permeability (e.g., logD increase from 1.2 to 2.5) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to prolong half-life in vivo .
  • Prodrug Design : Convert the amine to a carbamate for enhanced oral bioavailability .

Q. What strategies are used to develop fluorescent probes from this compound?

  • Click Chemistry : Conjugate alkyne-modified derivatives (e.g., 6-heptynoic acid) with azide-functionalized fluorophores (e.g., Alexa Fluor 488) .
  • Amide Coupling : React the 2-amine with NHS esters of rhodamine or BODIPY dyes under pH-controlled conditions (pH 8.5) .

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